molecular formula C20H18F8N6O2 B11096157 1,8-Bis(2,3,5,6-tetrafluoropyridin-4-yl)-1,4,8,11-tetraazacyclotetradecane-5,12-dione

1,8-Bis(2,3,5,6-tetrafluoropyridin-4-yl)-1,4,8,11-tetraazacyclotetradecane-5,12-dione

Cat. No.: B11096157
M. Wt: 526.4 g/mol
InChI Key: NGWLZDJGCYDSIM-UHFFFAOYSA-N
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Description

1,8-BIS(2,3,5,6-TETRAFLUORO-4-PYRIDYL)-1,4,8,11-TETRAAZACYCLOTETRADECANE-5,12-DIONE is a synthetic organic compound characterized by its unique structure, which includes multiple fluorinated pyridyl groups and a tetraazacyclotetradecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-BIS(2,3,5,6-TETRAFLUORO-4-PYRIDYL)-1,4,8,11-TETRAAZACYCLOTETRADECANE-5,12-DIONE typically involves multi-step organic reactions. The starting materials often include fluorinated pyridine derivatives and tetraazacyclotetradecane precursors. Key steps may involve:

    Nucleophilic substitution: reactions to introduce fluorinated pyridyl groups.

    Cyclization: reactions to form the tetraazacyclotetradecane core.

    Oxidation: or steps to achieve the desired oxidation state of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow synthesis: to improve reaction efficiency.

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-BIS(2,3,5,6-TETRAFLUORO-4-PYRIDYL)-1,4,8,11-TETRAAZACYCLOTETRADECANE-5,12-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The fluorinated pyridyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,8-BIS(2,3,5,6-TETRAFLUORO-4-PYRIDYL)-1,4,8,11-TETRAAZACYCLOTETRADECANE-5,12-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated pyridyl groups can enhance binding affinity and specificity, while the tetraazacyclotetradecane core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane: A related compound with a similar core structure but without the fluorinated pyridyl groups.

    2,3,5,6-Tetrafluoropyridine: A simpler fluorinated pyridine derivative.

    Cyclam (1,4,8,11-tetraazacyclotetradecane): A well-known macrocyclic ligand used in coordination chemistry.

Uniqueness

1,8-BIS(2,3,5,6-TETRAFLUORO-4-PYRIDYL)-1,4,8,11-TETRAAZACYCLOTETRADECANE-5,12-DIONE is unique due to the combination of its fluorinated pyridyl groups and tetraazacyclotetradecane core. This structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C20H18F8N6O2

Molecular Weight

526.4 g/mol

IUPAC Name

1,8-bis(2,3,5,6-tetrafluoropyridin-4-yl)-1,4,8,11-tetrazacyclotetradecane-5,12-dione

InChI

InChI=1S/C20H18F8N6O2/c21-11-15(12(22)18(26)31-17(11)25)33-5-1-9(35)29-3-8-34(6-2-10(36)30-4-7-33)16-13(23)19(27)32-20(28)14(16)24/h1-8H2,(H,29,35)(H,30,36)

InChI Key

NGWLZDJGCYDSIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC(=O)CCN(CCNC1=O)C2=C(C(=NC(=C2F)F)F)F)C3=C(C(=NC(=C3F)F)F)F

Origin of Product

United States

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